REACTION_CXSMILES
|
[C:1](#[N:4])[CH:2]=[CH2:3].S(=O)(=O)(O)O.[CH3:10][N:11]([CH3:17])[CH2:12][CH:13]=[C:14]([CH3:16])[CH3:15].C(C1C([OH:28])=C(C(C)(C)C)C=C(C)C=1)(C)(C)C.[OH-].[Na+]>O>[CH3:15][C:14]([NH:4][C:1](=[O:28])[CH:2]=[CH2:3])([CH3:16])[CH2:13][CH2:12][N:11]([CH3:17])[CH3:10] |f:4.5|
|
Name
|
|
Quantity
|
450 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
1020 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
37 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
475 g
|
Type
|
reactant
|
Smiles
|
CN(CC=C(C)C)C
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 68° C. for about 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
ADDITION
|
Details
|
diluted with 2050 ml
|
Type
|
ADDITION
|
Details
|
of methanol is added
|
Type
|
FILTRATION
|
Details
|
the solution is filtered
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCN(C)C)(C)NC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |